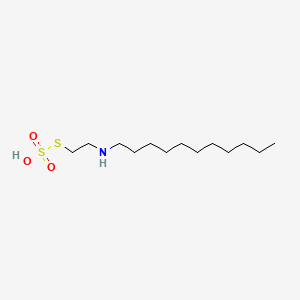
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is an organosulfur compound. It is characterized by the presence of a thiol group (–SH) attached to an ethyl group, which is further connected to an undecylamino group and a hydrogen sulfate ester. This compound is known for its distinct sulfurous odor and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) can be synthesized through a multi-step process. One common method involves the reaction of ethanethiol with an alkyl halide to form an intermediate, which is then reacted with an amine to introduce the undecylamino group. The final step involves the esterification of the thiol group with hydrogen sulfate .
Industrial Production Methods
In industrial settings, the production of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) typically involves the use of catalysts to enhance reaction efficiency. The process may include the use of acidic solid catalysts, such as alumina, to facilitate the reaction between ethanethiol and hydrogen sulfide .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form simpler thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ferric oxide.
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Simpler thiols.
Substitution: Various substituted thiols.
Applications De Recherche Scientifique
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethanethiol, 2-isopropylamino-, hydrogen sulfate (ester)
- Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate
- Methanethiol
- Butanethiol
Uniqueness
Ethanethiol, 2-undecylamino-, hydrogen sulfate (ester) is unique due to its specific structure, which includes an undecylamino group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules .
Propriétés
Numéro CAS |
929-39-5 |
|---|---|
Formule moléculaire |
C13H29NO3S2 |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)undecane |
InChI |
InChI=1S/C13H29NO3S2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13-18-19(15,16)17/h14H,2-13H2,1H3,(H,15,16,17) |
Clé InChI |
AUEJBFDAJLTUHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2,7-dimethylbenzo[b]thiophene](/img/structure/B12813396.png)

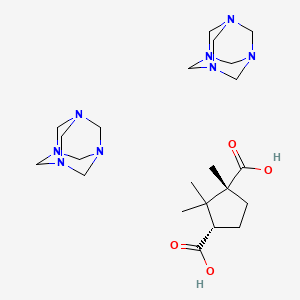
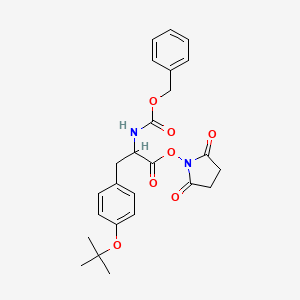


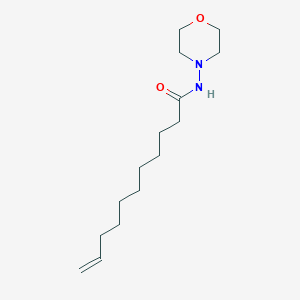

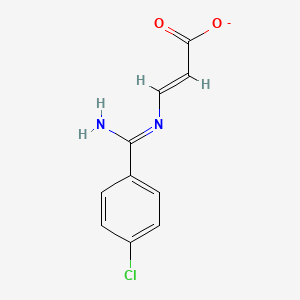

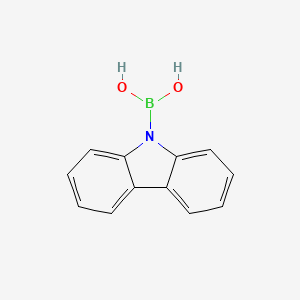
![2,2-dimethylpropanoyloxymethyl 7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B12813482.png)

